

Cyanine7 Carboxylic Acid: An In-depth Technical Guide for Fluorescence Microscopy

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Compound of Interest

Compound Name: Cyanine7 carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine7 (Cy7) carboxylic acid, a near-infrared (NIR) fluorescent dye, and its application in fluorescence microscopy. Tailored for both beginners and experienced researchers, this document details the dye's core properties, experimental protocols for its use, and its application in studying critical signaling pathways.

Introduction to Cyanine7 Carboxylic Acid

Cyanine7 (Cy7) is a fluorescent dye belonging to the cyanine family, characterized by its long polymethine chain. This structure gives Cy7 its signature near-infrared (NIR) fluorescence, with excitation and emission maxima typically around 750 nm and 775 nm, respectively.[1] The NIR spectral range is highly advantageous for biological imaging due to reduced autofluorescence from tissues and deeper tissue penetration compared to visible light fluorophores.[2]

The carboxylic acid functional group on Cy7 allows for covalent conjugation to primary amines on biomolecules, such as proteins (e.g., antibodies), peptides, and nucleic acids, through the formation of a stable amide bond. This conjugation is typically achieved using carbodiimide chemistry, most commonly involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Core Properties and Data Presentation

Understanding the physicochemical and spectral properties of Cy7 carboxylic acid is crucial for its effective use in fluorescence microscopy. The following tables summarize key quantitative data.

Property	Value	Reference(s)
Molecular Formula	C37H45ClN2O2	[3]
Molecular Weight	585.22 g/mol	[3]
Appearance	Green powder	[3]
Solubility	Soluble in organic solvents (DMSO, DMF)	[3]
Low solubility in water	[3]	

Spectral Property	Value	Reference(s)
Maximum Excitation (λ_{ex})	~750 nm	[1]
Maximum Emission (λ_{em})	~775 nm	[1]
Molar Extinction Coefficient (ϵ)	>200,000 cm ⁻¹ M ⁻¹	[1]
Stokes Shift	~25 nm	
Recommended Excitation	750 nm laser	[1]
Recommended Emission Filter	780 - 850 nm	[1]

Experimental Protocols

This section provides detailed methodologies for the conjugation of Cy7 carboxylic acid to proteins and subsequent use in immunofluorescence microscopy.

Protocol 1: Activation of Cyanine7 Carboxylic Acid and Conjugation to an Antibody using EDC/NHS Chemistry

This two-step protocol first activates the carboxylic acid group on Cy7, which then reacts with primary amines on the antibody.

Materials:

- **Cyanine7 carboxylic acid**
- Antibody (or other protein) in an amine-free buffer (e.g., PBS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
- Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

- Antibody Preparation:
 - If the antibody solution contains primary amines (e.g., Tris buffer) or ammonium salts, dialyze it against PBS (pH 7.2-7.4) overnight at 4°C.
 - Adjust the antibody concentration to 2-10 mg/mL in PBS.[\[4\]](#)[\[5\]](#)
- **Cyanine7 Carboxylic Acid Stock Solution:**
 - Immediately before use, dissolve Cy7 carboxylic acid in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
- Activation of Cy7 Carboxylic Acid:
 - In a microcentrifuge tube, add the desired amount of Cy7 carboxylic acid stock solution to the Activation Buffer.

- Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
- Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS relative to the Cy7 carboxylic acid.
- Incubate the reaction for 15-30 minutes at room temperature, protected from light.
- Conjugation to Antibody:
 - Add the activated Cy7-NHS ester solution to the antibody solution. A common starting point for the molar ratio of dye to antibody is 10:1, but this should be optimized (e.g., testing ratios of 5:1, 10:1, 15:1, and 20:1).[\[4\]](#)[\[5\]](#)
 - Adjust the pH of the reaction mixture to 7.2-7.4 using the Coupling Buffer if necessary.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.[\[4\]](#)
- Quenching the Reaction:
 - Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Cy7-NHS ester.
 - Incubate for 30 minutes at room temperature.
- Purification of the Conjugate:
 - Separate the Cy7-conjugated antibody from unconjugated dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - The first colored fraction to elute will be the labeled antibody.[\[1\]](#)
- Characterization (Optional):
 - Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).[\[1\]](#)[\[5\]](#)

Protocol 2: Immunofluorescence Staining of Cells with Cy7-Conjugated Antibody

This protocol outlines the steps for using a Cy7-labeled antibody to stain cell surface or intracellular targets for fluorescence microscopy.

Materials:

- Cells cultured on glass coverslips or in imaging dishes
- Cy7-conjugated antibody
- Phosphate-Buffered Saline (PBS)
- Fixative: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (for intracellular targets): 0.1% Triton X-100 in PBS
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
- Antifade mounting medium
- Nuclear counterstain (optional, e.g., DAPI)

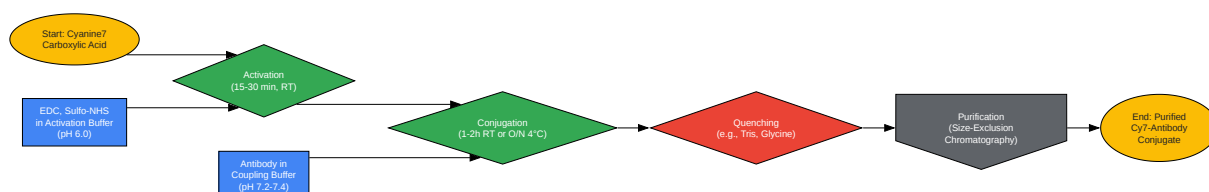
Procedure:

- Cell Preparation:
 - Wash the cultured cells three times with PBS.
- Fixation:
 - Incubate the cells with 4% PFA for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization (for intracellular targets):

- If staining an intracellular protein, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
- Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[\[1\]](#)
- Antibody Staining:
 - Dilute the Cy7-conjugated antibody to its optimal concentration (typically 1-10 µg/mL, but should be empirically determined) in Blocking Buffer.
 - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[\[6\]](#)
 - Wash the cells three times with PBS for 5 minutes each.
- Counterstaining (Optional):
 - If a nuclear counterstain is desired, incubate the cells with the counterstain solution according to the manufacturer's protocol.
 - Wash the cells three times with PBS.
- Mounting:
 - Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
 - Seal the edges of the coverslip to prevent drying.
- Imaging:
 - Image the slides using a fluorescence microscope equipped with appropriate filters for Cy7 (Excitation: ~750 nm, Emission: 780-850 nm).[\[1\]](#)

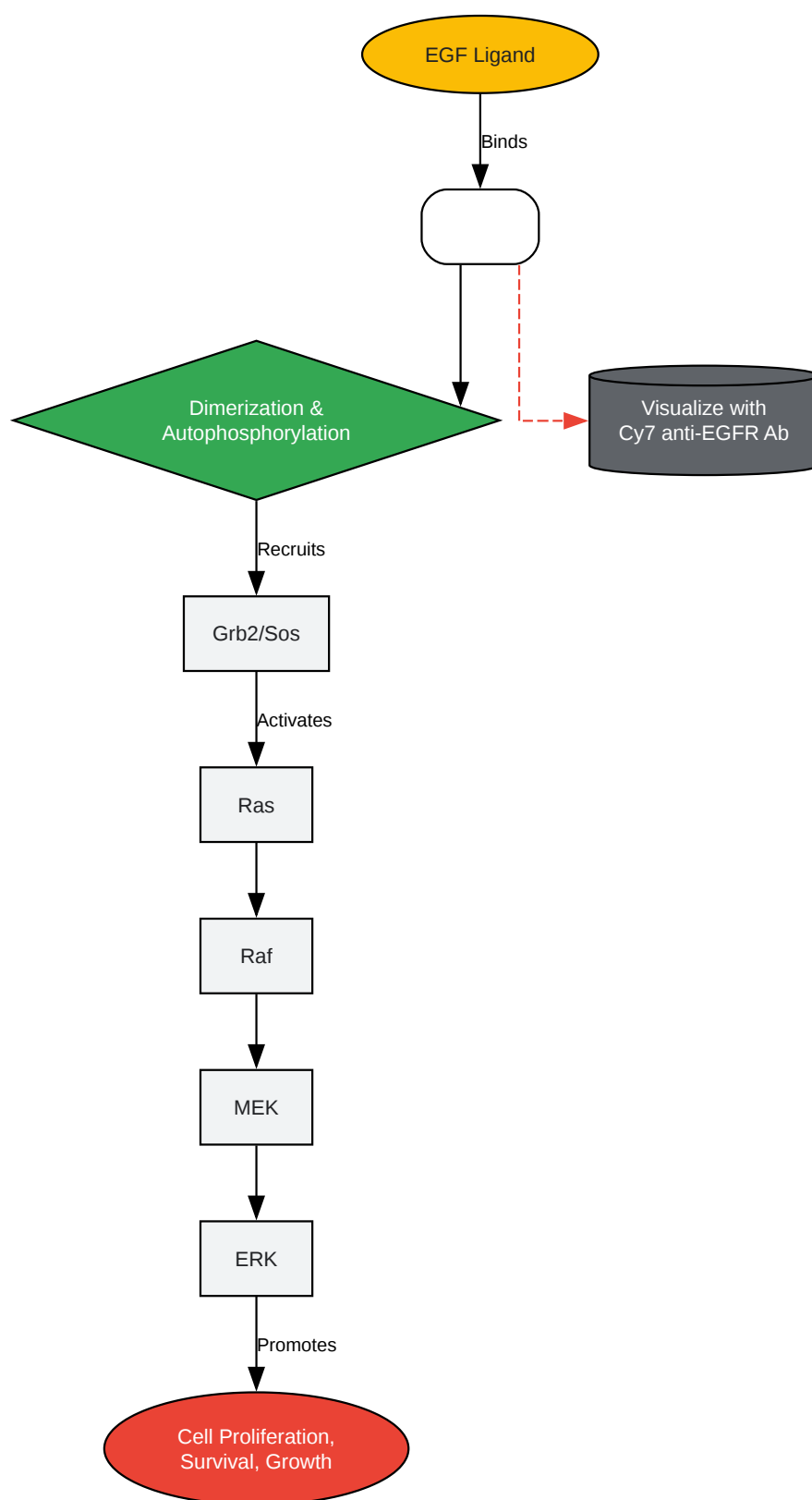
Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways where Cy7 carboxylic acid can be applied.



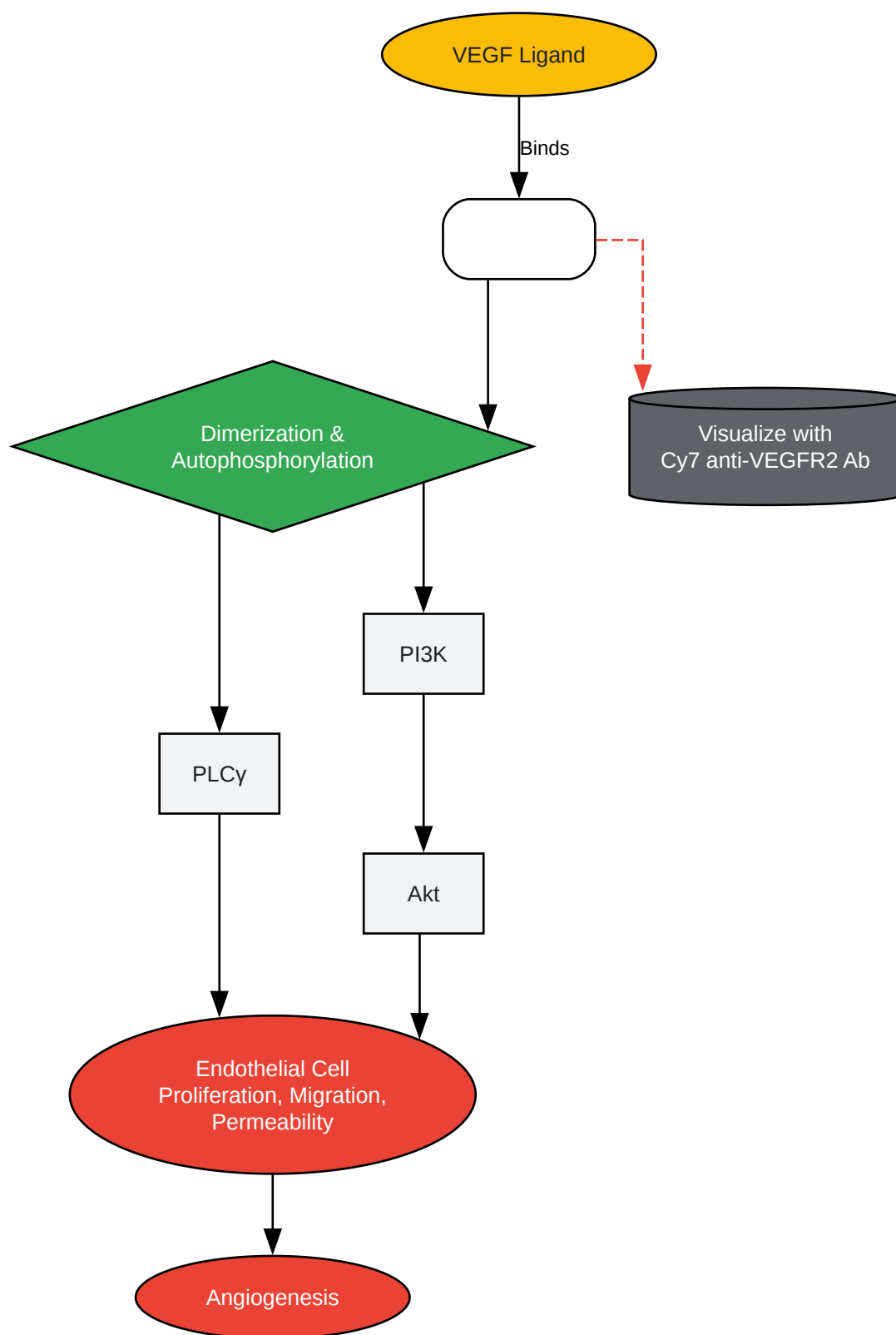
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Workflow for Cy7-Antibody Conjugation.



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EGFR Signaling Pathway Visualization.



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VEGF Signaling Pathway Visualization.

Applications in Drug Development and Research

The unique properties of Cy7 make it a valuable tool in various research and drug development applications:

- **In Vivo Imaging:** Due to its NIR fluorescence, Cy7 is ideal for deep-tissue and whole-animal imaging, allowing for the non-invasive tracking of labeled cells, antibodies, or drug molecules in preclinical models.[7][8] This is particularly useful for monitoring tumor growth, metastasis, and the biodistribution of therapeutic agents.[7][9]
- **Fluorescence Microscopy:** Cy7-conjugated probes enable high-resolution imaging of cellular and subcellular structures with minimal background interference from autofluorescence.[2] This is critical for studying the localization and dynamics of proteins and other biomolecules.
- **Flow Cytometry:** The distinct spectral properties of Cy7 allow for its inclusion in multi-color flow cytometry panels for the identification and sorting of specific cell populations.[2]
- **Targeted Drug Delivery:** By conjugating Cy7 to drug delivery vehicles (e.g., nanoparticles, liposomes) and targeting ligands (e.g., antibodies, peptides), researchers can visualize and track the delivery of therapeutics to specific cells or tissues.

Conclusion

Cyanine7 carboxylic acid is a versatile and powerful near-infrared fluorescent dye for a wide range of applications in fluorescence microscopy and in vivo imaging. Its favorable spectral properties, coupled with the ability to be conjugated to various biomolecules, make it an indispensable tool for researchers and drug development professionals. By following the detailed protocols and understanding the principles outlined in this guide, even beginners can effectively utilize Cy7 carboxylic acid to advance their research.

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